

# Spectroscopic Profile of 6-Bromo-1,2-benzisoxazole: A Technical Guide

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## Compound of Interest

Compound Name: 6-Bromo-1,2-benzisoxazole

Cat. No.: B1289395

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **6-Bromo-1,2-benzisoxazole**, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this exact molecule is not publicly available in the searched literature, this guide extrapolates the expected spectroscopic characteristics based on data from closely related analogs and fundamental principles of spectroscopic analysis. The information herein serves as a valuable resource for the identification, characterization, and quality control of **6-Bromo-1,2-benzisoxazole** and similar molecular scaffolds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) nuclei.

### $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum of **6-Bromo-1,2-benzisoxazole** is expected to exhibit signals in the aromatic region, characteristic of the benzisoxazole ring system. The bromine substituent will influence the chemical shifts of the adjacent protons.

Table 1: Expected  $^1\text{H}$  NMR Spectroscopic Data for **6-Bromo-1,2-benzisoxazole**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results	-	-	-
Expected ~8.5-7.5	m	-	Aromatic Protons

Note: The specific chemical shifts and coupling constants for **6-Bromo-1,2-benzisoxazole** are not available in the provided search results. The expected range is based on general values for aromatic protons in similar heterocyclic systems.

## <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, including the quaternary carbons. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Expected <sup>13</sup>C NMR Spectroscopic Data for **6-Bromo-1,2-benzisoxazole**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available in search results	-
Expected ~165-110	Aromatic and Heterocyclic Carbons

Note: Specific peak assignments for **6-Bromo-1,2-benzisoxazole** are not available in the provided search results. The expected range is based on typical values for carbon atoms in benzisoxazole and related brominated aromatic compounds.

## Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of a compound like **6-Bromo-1,2-benzisoxazole** is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified **6-Bromo-1,2-benzisoxazole** in a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) to a volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.

- Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for  $^1\text{H}$  NMR and 75 MHz or higher for  $^{13}\text{C}$  NMR.
- $^1\text{H}$  NMR Data Acquisition:
  - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
  - Acquire a one-dimensional  $^1\text{H}$  NMR spectrum using a standard pulse sequence.
  - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
  - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- $^{13}\text{C}$  NMR Data Acquisition:
  - Acquire a one-dimensional  $^{13}\text{C}$  NMR spectrum with proton decoupling to simplify the spectrum to single lines for each carbon.
  - Set the spectral width to encompass the full range of expected carbon chemical shifts (typically 0-200 ppm).
  - A larger number of scans is typically required for  $^{13}\text{C}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs).
  - Phase correct the resulting spectra.
  - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
  - Integrate the  $^1\text{H}$  NMR signals and determine the multiplicities and coupling constants.

## Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Expected Key IR Absorption Bands for **6-Bromo-1,2-benzisoxazole**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
Data not available in search results	-	-
Expected ~3100-3000	Medium	Aromatic C-H stretch
Expected ~1620-1450	Medium-Strong	C=C and C=N ring stretching
Expected ~1250-1000	Strong	C-O stretching
Expected ~800-600	Strong	C-Br stretch

Note: The specific wavenumbers for **6-Bromo-1,2-benzisoxazole** are not available in the provided search results. The expected ranges are based on characteristic absorption frequencies for the functional groups present in the molecule.

## Experimental Protocol for IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Thoroughly grind a small amount of dry potassium bromide (KBr) into a fine powder using an agate mortar and pestle.
  - Add a small amount of **6-Bromo-1,2-benzisoxazole** (typically 1-2% by weight) to the KBr and mix thoroughly by grinding.
  - Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
  - Record a background spectrum of the empty spectrometer.
  - Place the KBr pellet in the sample holder of an FTIR spectrometer.

- Acquire the IR spectrum over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ).
- Co-add multiple scans to improve the signal-to-noise ratio.
- Data Analysis:
  - Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

## Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio ( $m/z$ ).

Table 4: Expected Mass Spectrometry Data for **6-Bromo-1,2-benzisoxazole**

$m/z$	Relative Intensity	Assignment
Data not available in search results	-	-
Expected ~197/199	High	Molecular ion $[M]^+$ (due to $^{79}\text{Br}$ and $^{81}\text{Br}$ isotopes)
Expected fragments	Variable	Fragmentation pattern characteristic of the benzisoxazole ring

Note: The exact  $m/z$  values and fragmentation pattern for **6-Bromo-1,2-benzisoxazole** are not available in the provided search results. The molecular ion is expected to show a characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2 peaks).

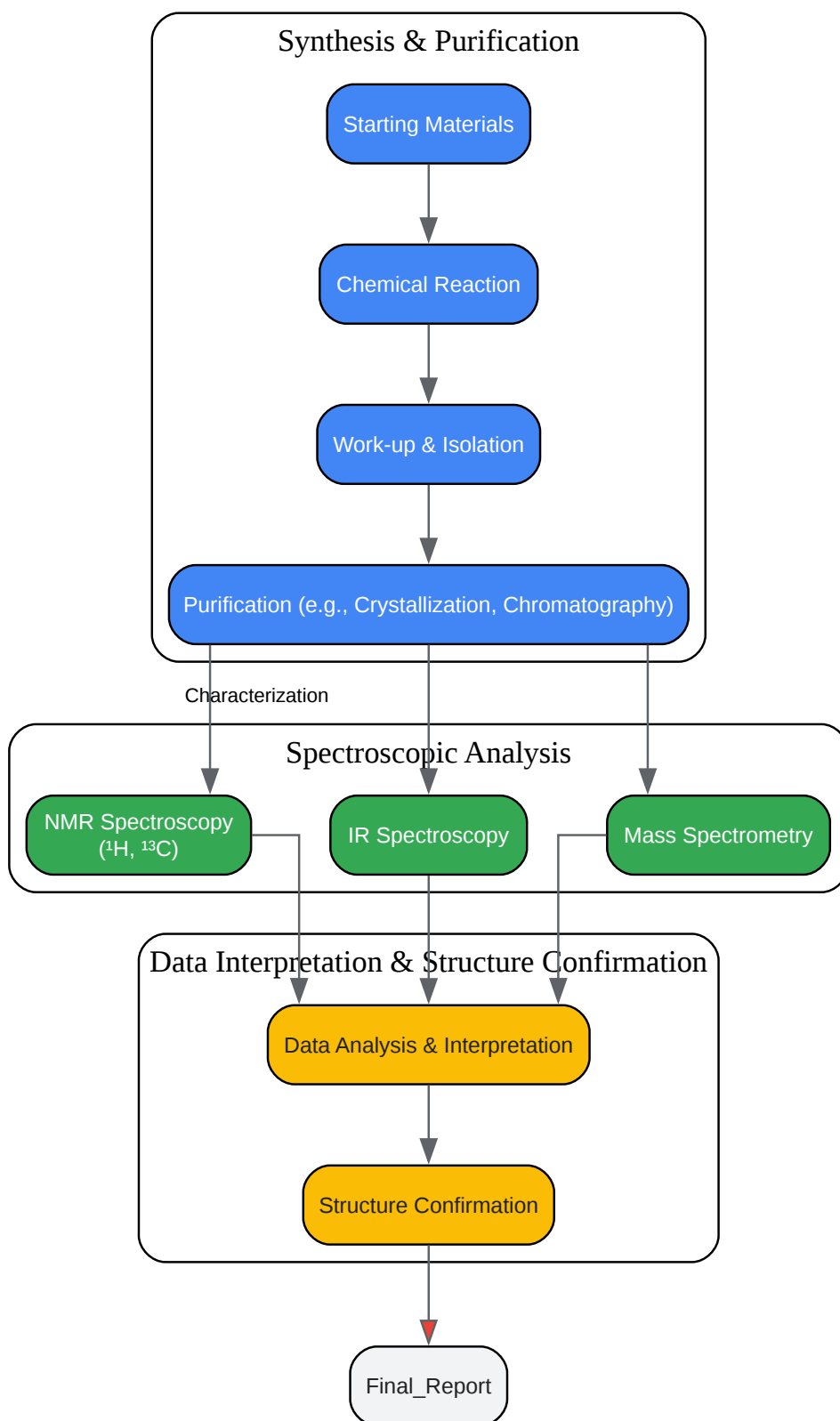
## Experimental Protocol for Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of **6-Bromo-1,2-benzisoxazole** into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

- Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is common for volatile compounds, while electrospray ionization (ESI) is suitable for less volatile or more polar compounds.
- Mass Analysis: Separate the resulting ions based on their  $m/z$  ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus  $m/z$ .
- Data Interpretation:
  - Identify the molecular ion peak to determine the molecular weight.
  - Analyze the isotopic pattern to confirm the presence of bromine.
  - Interpret the fragmentation pattern to gain structural information.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target compound like **6-Bromo-1,2-benzisoxazole**.



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

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